2-(2-OXOPYRROLIDIN-1-YL)ACETALDEHYDE
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H9NO2 |
|---|---|
Molecular Weight |
127.14 g/mol |
IUPAC Name |
2-(2-oxopyrrolidin-1-yl)acetaldehyde |
InChI |
InChI=1S/C6H9NO2/c8-5-4-7-3-1-2-6(7)9/h5H,1-4H2 |
InChI Key |
ACXTWBMTKJWKOW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)CC=O |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 2 2 Oxopyrrolidin 1 Yl Acetaldehyde
Established Synthetic Routes and Reaction Optimizations
The traditional synthesis of 2-(2-oxopyrrolidin-1-yl)acetaldehyde and its precursors relies on robust and well-documented chemical transformations. These methods focus on the construction of the core pyrrolidinone structure and the subsequent functionalization to introduce the acetaldehyde (B116499) moiety.
Alkylation-based Approaches to the Pyrrolidinone Moiety
The formation of the N-substituted pyrrolidinone ring is a critical step in the synthesis. Alkylation strategies are commonly employed to introduce the two-carbon side chain at the nitrogen atom. One established method involves the reaction of γ-aminobutyric acid potassium salts with chloroacetamide. This reaction yields substituted 4-[(2-amino-2-oxoethyl)amino]butanoic acids, which then undergo thermal cyclization to afford the corresponding 2-(2-oxopyrrolidin-1-yl)acetamides. researchgate.net While this produces the acetamide (B32628) analogue, it establishes the core C-N bond and the pyrrolidinone ring system central to the target molecule. researchgate.net
Another approach starts from glutamic acid, which can be converted to N-alkylpyroglutamic acid through a palladium-catalyzed reductive N-alkylation, followed by a thermally induced lactamization to form the pyrrolidinone ring. researchgate.net These methods provide reliable pathways to the fundamental 1-substituted-2-pyrrolidinone skeleton.
Functionalization Strategies for the Acetaldehyde Group
The introduction of the acetaldehyde functional group is most commonly achieved through the oxidation of the corresponding primary alcohol, 1-(2-hydroxyethyl)pyrrolidin-2-one. epa.govsigmaaldrich.comchemicalbook.com This precursor is readily available and can be efficiently converted to the target aldehyde using various oxidation reagents. sigmaaldrich.combasf.com Among the most effective and widely used methods are the Swern oxidation and the Dess-Martin oxidation, known for their mild conditions and high yields. wikipedia.orgwikipedia.orgorganic-chemistry.org
The Swern oxidation utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride at low temperatures (typically -78 °C), followed by the addition of a hindered base like triethylamine. chem-station.comwikipedia.orgnumberanalytics.com This method is known for its tolerance of a wide range of functional groups and for minimizing over-oxidation to the carboxylic acid. organic-chemistry.org However, it requires cryogenic conditions and produces the malodorous byproduct dimethyl sulfide. organic-chemistry.orgchem-station.com
The Dess-Martin oxidation employs the hypervalent iodine reagent, Dess-Martin periodinane (DMP), in a chlorinated solvent such as dichloromethane (B109758) at room temperature. wikipedia.orgnih.govorganic-chemistry.org This reaction is often preferred for its operational simplicity, neutral pH, rapid reaction times, and simplified workup. wikipedia.orgwikipedia.org The rate of oxidation can be enhanced by the addition of water. organic-chemistry.org
| Method | Key Reagents | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine | -78 °C, Dichloromethane | Mild conditions, High yields, Wide functional group tolerance, Avoids toxic heavy metals. organic-chemistry.orgwikipedia.org | Requires cryogenic temperatures, Produces toxic carbon monoxide and foul-smelling dimethyl sulfide. chem-station.comwikipedia.org |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Room Temperature, Dichloromethane | Mild conditions, Neutral pH, Short reaction times, High chemoselectivity, Simplified workup. wikipedia.orgwikipedia.org | DMP is potentially explosive and costly for industrial scale. wikipedia.org |
Enzymatic Synthesis and Biocatalytic Pathways for Derivatives
Biocatalysis offers a powerful alternative for the synthesis of pyrrolidinone derivatives, often providing high selectivity and milder reaction conditions. Research into enzymatic pathways has led to the successful synthesis of related compounds, demonstrating the potential for biocatalytic routes to this compound analogues.
For instance, a lactamase from Paraburkholderia xenovorans (PxAmpC) has been engineered for the synthesis of 2-(2-oxopyrrolidin-1-yl)-butanoic acid. researchgate.net Through mechanism-guided protein engineering, the amide synthesis activity of the enzyme was enhanced 16.6-fold. researchgate.net The study identified a synthetic mechanism involving adenylation and lactamization, showcasing the potential for rational design of enzymes for targeted synthesis. researchgate.net Similarly, other enzymes like amine transaminases and keto reductases have been employed for the stereoselective synthesis of chiral pyrrolidine (B122466) derivatives, further highlighting the utility of biocatalysis in this area. nih.gov
Novel Approaches in the Preparation of this compound
Recent advancements in synthetic chemistry have focused on developing more efficient, sustainable, and stereocontrolled methods for preparing complex molecules, including this compound.
Exploration of Green Chemistry Principles in Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. nih.govmdpi.com These principles are increasingly being applied to the synthesis of pyrrolidinone derivatives.
Key green approaches include:
Use of Greener Solvents : Research has shown that ionic liquids can serve as recyclable green solvents for oxidation reactions, including the Dess-Martin oxidation. organic-chemistry.orgorganic-chemistry.org Water is also being explored as a preferred solvent for many reactions. nih.gov
Alternative Energy Sources : Ultrasound irradiation has been used to promote the one-pot, multicomponent synthesis of substituted pyrrolidinones in an ethanolic citric acid solution, a method that is fast, clean, and convenient. rsc.org
Biocatalysis : As mentioned previously, the use of enzymes operates under mild, aqueous conditions, representing a cornerstone of green chemistry. researchgate.net
Atom Economy : Designing synthetic routes, such as one-pot multicomponent reactions, that maximize the incorporation of all starting materials into the final product reduces waste and improves efficiency. nih.govrsc.org
Sustainable Feedstocks : A long-term goal in green chemistry is to replace petrochemical feedstocks. eurekalert.org For example, novel catalysts are being developed for the electrochemical reduction of CO2 directly to acetaldehyde, which could represent a future sustainable route for the acetaldehyde moiety. eurekalert.org
| Green Principle | Synthetic Application/Example | Benefit |
|---|---|---|
| Alternative Solvents | Using ionic liquids for Dess-Martin oxidation. organic-chemistry.org | Reduces use of volatile organic compounds (VOCs); solvent can be recycled. |
| Alternative Energy | Ultrasound-promoted synthesis of pyrrolidinone derivatives. rsc.org | Shorter reaction times, improved yields, and cleaner reaction profiles. |
| Biocatalysis | Enzymatic synthesis of 2-(2-oxopyrrolidin-1-yl) derivatives using lactamase. researchgate.net | High selectivity, mild aqueous conditions, reduces need for protecting groups. |
| Process Intensification | One-pot, multicomponent reactions to form the pyrrolidinone ring. rsc.org | Improves atom economy, reduces separation steps and solvent waste. |
Development of Stereoselective Synthetic Pathways
The development of methods to control stereochemistry is crucial, particularly for compounds with potential biological activity. Novel stereoselective pathways are being explored to synthesize chiral pyrrolidine derivatives with high precision.
One powerful strategy is the use of [3 + 2] cycloaddition reactions. A notable example involves the reaction between chiral N-tert-butanesulfinylazadienes and azomethine ylides. nih.gov This method, catalyzed by silver carbonate, allows for the highly diastereoselective synthesis of densely substituted pyrrolidines, generating up to four stereogenic centers in a single step. The chiral sulfinyl group on the azadiene effectively directs the stereochemical outcome of the cycloaddition, leading to the formation of specific stereoisomers with high purity. nih.gov
Other stereoselective methods include the heterogeneous catalytic hydrogenation of highly substituted pyrroles, which can reduce the aromatic ring with excellent diastereoselectivity to create functionalized pyrrolidines. nih.gov These advanced synthetic strategies provide access to a wide range of enantioenriched pyrrolidine-containing molecules that were previously difficult to obtain. nih.govmdpi.com
Utility of Precursors in Advanced Organic Synthesis
The precursors to this compound, namely 2-pyrrolidinone (B116388) and protected acetaldehyde derivatives, are themselves valuable building blocks in advanced organic synthesis, particularly in the realm of medicinal chemistry and materials science.
The 2-pyrrolidinone moiety is a privileged scaffold in drug discovery, appearing in a wide array of biologically active compounds. Its presence is associated with a favorable pharmacokinetic profile, including good water solubility and metabolic stability. The lactam structure can engage in hydrogen bonding interactions with biological targets. Consequently, 2-pyrrolidinone and its derivatives are extensively used as starting materials for the synthesis of a diverse range of pharmaceuticals. For instance, the well-known nootropic drug Piracetam (B1677957) features a 2-oxopyrrolidin-1-yl acetamide structure, which is structurally analogous to the target aldehyde. The development of synthetic routes to novel N-substituted pyrrolidinones is an active area of research for the generation of new chemical entities with potential therapeutic applications.
Protected acetaldehyde derivatives , such as 2-bromoacetaldehyde diethyl acetal (B89532), are indispensable reagents for the introduction of a two-carbon aldehyde unit in a masked form. The acetal protecting group allows for nucleophilic substitution reactions at the alpha-carbon without interference from the highly reactive aldehyde functionality. This strategy is widely employed in the synthesis of complex molecules where the aldehyde is required at a later stage. The ability to introduce a reactive carbonyl group in a controlled manner is a cornerstone of modern synthetic organic chemistry, enabling the construction of intricate molecular architectures.
The combination of these two precursor motifs in the target molecule, this compound, results in a versatile intermediate. The aldehyde can undergo a plethora of transformations, including reductive amination, Wittig reactions, and aldol (B89426) condensations, to introduce further complexity, while the pyrrolidinone core provides a stable and desirable scaffold for drug-like molecules.
Scale-Up Considerations for Laboratory to Research Production
Transitioning the synthesis of this compound from a laboratory scale to larger research production quantities necessitates careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness. The synthetic route involving the N-alkylation of 2-pyrrolidinone with 2-bromoacetaldehyde diethyl acetal followed by acidic hydrolysis is generally amenable to scale-up, but each step presents unique challenges.
For the N-alkylation step , the choice of base and solvent is critical. While sodium hydride is effective on a small scale, its use in large quantities can pose significant safety hazards due to its flammability and the evolution of hydrogen gas. Alternative bases, such as potassium carbonate or sodium hydroxide (B78521) under phase-transfer catalysis conditions, might be explored for improved safety and handling on a larger scale. The choice of solvent will also impact process safety, cost, and environmental footprint. While DMF is an excellent solvent for this reaction, its high boiling point and potential toxicity can make it problematic for large-scale operations. Greener and more easily removable solvents would be preferable.
Reaction monitoring and control are paramount during scale-up. The alkylation reaction is typically exothermic, and efficient heat dissipation is crucial to prevent runaway reactions. The use of jacketed reactors with precise temperature control is standard practice. Monitoring the reaction progress by techniques like HPLC or GC will ensure optimal reaction times and prevent the formation of impurities.
The work-up and purification of the intermediate, N-(2,2-diethoxyethyl)-2-pyrrolidinone, also require optimization for larger scales. Aqueous work-ups to remove inorganic salts can lead to the formation of emulsions, which can be challenging to handle in large reactors. The use of extraction and solvent-swap procedures needs to be carefully designed. Purification by column chromatography, while common in the lab, is often not feasible for multi-kilogram production. Distillation under reduced pressure is a more viable option for purifying the liquid intermediate, provided it is thermally stable.
The final hydrolysis step to deprotect the acetal and generate the aldehyde must be tightly controlled. The concentration of the acid and the reaction temperature will influence the rate of deprotection and the potential for side reactions, such as degradation of the product or the lactam ring. Quenching the reaction at the optimal time is crucial. The purification of the final aldehyde product will likely involve extraction and potentially distillation, although the reactivity of the aldehyde may necessitate milder purification techniques.
Chemical Reactivity and Mechanistic Investigations of 2 2 Oxopyrrolidin 1 Yl Acetaldehyde
Aldehyde Group Reactivity Studies
The aldehyde group (-CHO) is characterized by a polarized carbon-oxygen double bond, which renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. This feature is the foundation of its most common and important reactions.
Nucleophilic Addition Reactions
The quintessential reaction of aldehydes is nucleophilic addition. In this process, a nucleophile attacks the electrophilic carbonyl carbon, causing the C=O pi bond to break and form a tetrahedral alkoxide intermediate. libretexts.orgopenstax.org Subsequent protonation of the alkoxide yields an alcohol. libretexts.org Aldehydes are generally more reactive than ketones in these reactions due to less steric hindrance and greater polarization of the carbonyl group. openstax.org
The general mechanism proceeds in two steps:
Nucleophilic Attack: The nucleophile forms a covalent bond with the carbonyl carbon, changing its hybridization from sp² to sp³. libretexts.orgmasterorganicchemistry.com
Protonation: The resulting negatively charged oxygen (alkoxide) is protonated by an acid or solvent to give the final neutral product. libretexts.orgopenstax.org
For 2-(2-oxopyrrolidin-1-yl)acetaldehyde, this reactivity allows for the formation of various addition products, as detailed in the table below.
| Reaction Type | Nucleophile (Reagent) | Expected Product |
| Hydration | Water (H₂O) | 2-(2-oxopyrrolidin-1-yl)ethane-1,1-diol (a gem-diol) |
| Hemiacetal Formation | Alcohol (R'OH) | 1-alkoxy-2-(2-oxopyrrolidin-1-yl)ethanol |
| Cyanohydrin Formation | Cyanide (HCN, NaCN) | 2-hydroxy-3-(2-oxopyrrolidin-1-yl)propanenitrile |
| Grignard Reaction | Grignard Reagent (R'MgX) | 1-alkyl-2-(2-oxopyrrolidin-1-yl)ethanol |
This table outlines the expected outcomes of common nucleophilic addition reactions based on the general reactivity of aldehydes.
Oxidation and Reduction Pathways
The aldehyde group of this compound can readily undergo both oxidation and reduction, transforming it into other important functional groups.
Oxidation: Aldehydes are easily oxidized to form carboxylic acids. This transformation can be achieved using a variety of common oxidizing agents. The oxidation of acetaldehyde (B116499) is a fundamental biochemical process, for instance, in its conversion to acetyl coenzyme A. nih.gov
Common Reagents: Tollens' reagent ([Ag(NH₃)₂]⁺), Fehling's solution (Cu²⁺ in tartrate solution), potassium permanganate (B83412) (KMnO₄), and chromic acid (H₂CrO₄).
Expected Product: Oxidation of this compound yields 2-(2-oxopyrrolidin-1-yl)acetic acid .
Reduction: Aldehydes can be reduced to primary alcohols. This is a common transformation in organic synthesis, often accomplished with metal hydride reagents.
Common Reagents: Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Expected Product: Reduction of this compound yields 2-(2-oxopyrrolidin-1-yl)ethanol .
| Transformation | Reagent Class | Expected Product |
| Oxidation | Mild or Strong Oxidizing Agents (e.g., KMnO₄) | 2-(2-oxopyrrolidin-1-yl)acetic acid |
| Reduction | Hydride Reducing Agents (e.g., NaBH₄) | 2-(2-oxopyrrolidin-1-yl)ethanol |
This table summarizes the primary oxidation and reduction pathways for the aldehyde functional group.
Enolization and Tautomerization Mechanisms
This compound can exist in equilibrium with its constitutional isomer, an enol. This phenomenon is known as keto-enol tautomerism. Tautomers are isomers that readily interconvert through a proton transfer. masterorganicchemistry.comlibretexts.org For simple aldehydes, the equilibrium overwhelmingly favors the "keto" (aldehyde) form because the carbon-oxygen double bond is significantly more stable than a carbon-carbon double bond. libretexts.orgyoutube.com
The tautomerization process can be catalyzed by either acid or base. youtube.com
Base-Catalyzed Mechanism: A base removes an alpha-hydrogen (a hydrogen on the carbon adjacent to the carbonyl) to form a resonance-stabilized enolate ion. Protonation of the oxygen atom of the enolate then yields the enol. libretexts.org
Acid-Catalyzed Mechanism: An acid protonates the carbonyl oxygen, making the alpha-hydrogen more acidic. A weak base (like water) then removes the alpha-hydrogen to form the enol. libretexts.org
The enol tautomer of this compound is 1-(2-oxopyrrolidin-1-yl)ethen-1-ol . While the equilibrium concentration of this enol is expected to be very low, the formation of the enolate intermediate under basic conditions is a critical step in reactions involving substitution at the alpha-carbon. libretexts.org
Pyrrolidinone Ring Reactivity and Transformations
The 2-pyrrolidinone (B116388) ring is a lactam, which is a cyclic amide. The amide functional group is relatively stable and less reactive than other carbonyl derivatives due to resonance stabilization between the nitrogen lone pair and the carbonyl group.
Ring-Opening Reactions and Derivatization
Despite its stability, the pyrrolidinone ring can be opened under forceful conditions. This typically involves the hydrolysis of the amide bond.
Acidic or Basic Hydrolysis: In the presence of strong aqueous acid or base and heat, the lactam ring can be hydrolyzed to open, yielding the corresponding amino acid. chemicalbook.com For this compound, hydrolysis would break the amide bond to form 4-((2,2-dihydroxyethyl)amino)butanoic acid (or its corresponding aldehyde form depending on conditions). Studies on similar N-substituted pyrrolidines confirm that alkaline hydrolysis can effectively cleave the ring. researchgate.net
The nitrogen of the pyrrolidinone ring is already substituted, preventing reactions that typically occur at the N-H bond of unsubstituted lactams. chemicalbook.com However, the stable pyrrolidinone structure serves as a common scaffold in the synthesis of more complex molecules and various derivatives. rdd.edu.iq
Conformational Analysis and its Influence on Reactivity
The three-dimensional structure of this compound can influence its reactivity. The pyrrolidine (B122466) ring is not planar and exists in puckered "envelope" or "twist" conformations to relieve ring strain. nih.gov The specific conformation is influenced by substituents. For N-acyl pyrrolidines, the substituent attached to the nitrogen atom plays a key role in determining the ring's preferred pucker. researchgate.net
Furthermore, there is rotation around the single bond connecting the nitrogen atom to the acetaldehyde moiety. The orientation of the acetaldehyde group relative to the ring can have significant steric implications. Certain rotational conformers might partially block the aldehyde's carbonyl carbon, hindering the approach of nucleophiles. Computational and NMR studies on similar N-substituted pyrrolidines are used to determine the most stable conformers and understand their dynamic behavior in solution. researchgate.net This conformational preference can affect reaction rates by controlling the accessibility of the reactive aldehyde site.
Intramolecular Interactions and Cyclization Reactions
The structure of this compound, featuring a terminal aldehyde and a five-membered lactam ring connected by a methylene (B1212753) bridge, presents intriguing possibilities for intramolecular reactions. The proximity of the electrophilic aldehyde carbon to the nucleophilic centers within the molecule, such as the amide nitrogen or the enolizable alpha-carbon of the acetaldehyde moiety, could facilitate cyclization under appropriate conditions.
Cycloaddition Reactions Involving the Acetaldehyde Moiety
The acetaldehyde moiety in this compound can potentially participate in various cycloaddition reactions. The carbonyl group can act as a dienophile or a dipolarophile in reactions such as hetero-Diels-Alder reactions or 1,3-dipolar cycloadditions. For these reactions to occur, the acetaldehyde group would need to react with a suitable diene or a 1,3-dipole.
General examples of cycloaddition reactions include the [4+2] cycloaddition (Diels-Alder reaction) and various [2+2+2] cycloadditions, which are powerful methods for the synthesis of carbo- and heterocyclic systems. nih.govrsc.org While these reactions are well-established in organic chemistry, their specific application to this compound has not been detailed in available research. The efficiency and stereoselectivity of such potential cycloadditions would be influenced by the electronic nature of the pyrrolidinone substituent and the reaction conditions employed.
Formation of Complex Cyclic Systems
The bifunctional nature of this compound makes it a potential precursor for the synthesis of complex polycyclic systems. Tandem reactions, where multiple bond-forming events occur in a single operation, could lead to the rapid construction of intricate molecular architectures.
One plausible, though not experimentally verified, pathway for forming a complex cyclic system is an intramolecular Pictet-Spengler type reaction. This reaction typically involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure. wikipedia.org While the pyrrolidinone ring is not aromatic, the enamine or enol form of the lactam could potentially provide the necessary nucleophilicity for an analogous cyclization onto the activated acetaldehyde moiety. Successful execution of such a reaction would yield a fused bicyclic system, though this remains a theoretical proposition without experimental validation for this specific substrate.
Mechanistic Studies of Functional Group Interconversions
Detailed mechanistic studies on the functional group interconversions of this compound are not present in the current body of scientific literature. Such studies would be crucial to understand the reactivity of the molecule and to control the outcome of its reactions. For instance, investigations into the mechanism of a potential intramolecular aldol (B89426) condensation would elucidate the stereochemical course of the reaction and the factors governing the formation of different diastereomers.
Furthermore, mechanistic studies would be essential to understand the interplay between the lactam and acetaldehyde functionalities. For example, the lactam ring could influence the reactivity of the aldehyde through steric or electronic effects. Computational studies, in conjunction with experimental work, would be invaluable in mapping the potential energy surfaces of various reaction pathways and identifying the most favorable mechanistic routes for the transformation of this compound into more complex structures.
Derivatization and Analog Development for Research Probes of 2 2 Oxopyrrolidin 1 Yl Acetaldehyde
Synthesis of Substituted 2-(2-Oxopyrrolidin-1-yl)acetamide Analogs
A foundational approach to developing analogs of 2-(2-OXOPYRROLIDIN-1-YL)ACETALDEHYDE involves the synthesis of substituted 2-(2-oxopyrrolidin-1-yl)acetamides. A convenient method for this synthesis involves the thermal cyclization of substituted 4-[(2-amino-2-oxoethyl)amino]butanoic acids. nih.gov This process begins with the reaction of chloroacetamide with γ-aminobutyric acid (GABA) potassium salts, which yields the butanoic acid precursors. nih.gov
The subsequent thermal cyclization of these precursors affords the desired 2-(2-oxopyrrolidin-1-yl)acetamides in high yields, typically ranging from 70–97%. nih.gov The reaction conditions, such as temperature and time, have been found to significantly influence the rate of formation and the composition of the products. nih.gov This synthetic route provides a versatile platform for introducing a variety of substituents onto the pyrrolidone ring, allowing for the generation of a library of analogs for further investigation. The structure of the resulting compounds is typically confirmed using techniques such as 1H and 13C NMR spectroscopy and elemental analysis. nih.gov
| Precursor | Resulting Analog | Typical Yield (%) | Reference |
|---|---|---|---|
| 4-[(2-amino-2-oxoethyl)amino]butanoic acid | 2-(2-oxopyrrolidin-1-yl)acetamide | 70-97 | nih.gov |
| 4-[(2-amino-2-oxoethyl)amino]-3-phenylbutanoic acid | 2-(4-phenyl-2-oxopyrrolidin-1-yl)acetamide | 70-97 | nih.gov |
Design and Preparation of Bioconjugates for Molecular Probing
The aldehyde functional group in this compound is a key reactive handle for the design and preparation of bioconjugates, which are powerful tools for molecular probing. The primary strategy for conjugating aldehyde-containing molecules to biomolecules, such as proteins or peptides, is through the formation of a Schiff base, followed by reductive amination. nih.govacs.org
The process begins with the reaction of the aldehyde group with a primary amine, such as the ε-amino group of a lysine (B10760008) residue in a protein, under mildly acidic conditions (typically pH ~5). libretexts.org This reaction forms a reversible imine linkage, also known as a Schiff base. libretexts.orgresearchgate.net Due to the reversibility of this bond, a subsequent reduction step is necessary to form a stable, covalent bond. masterorganicchemistry.com
This stabilization is achieved through reductive amination, where a reducing agent, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), is used to reduce the imine to a stable secondary amine linkage. acs.orgmasterorganicchemistry.comwikipedia.org These reducing agents are particularly suitable as they are mild enough not to reduce the initial aldehyde but are effective at reducing the intermediate iminium ion. masterorganicchemistry.com This chemoselective ligation strategy allows for the site-specific attachment of the 2-(2-oxopyrrolidin-1-yl) moiety to a biomolecule, enabling the creation of probes for studying biological interactions, tracking molecular pathways, or identifying target proteins. biosyn.com
Development of Optically Active Stereoisomers for Chiral Recognition Studies
The development of optically active stereoisomers is crucial for investigating chiral recognition phenomena in biological systems. For derivatives of 2-(2-oxopyrrolidin-1-yl)acetamide, asymmetric synthesis is employed to produce specific enantiomers. One such method is the asymmetric Michael addition, which has been used to synthesize enantiomers of 2-(5-methyl-4-phenyl-2-oxopyrrolidin-1-yl)-acetamide. This is followed by chromatographic separation of the diastereoisomers and subsequent reductive cyclization and attachment of the acetamide (B32628) group.
Once synthesized, the enantiomeric purity and separation of these stereoisomers are critical. Chiral High-Performance Liquid Chromatography (HPLC) is a key analytical technique for this purpose. For instance, a chiral HPLC method was developed for the enantiomeric separation of Levetiracetam, which is (S)-α-ethyl-2-oxo-pyrrolidine acetamide, a structurally related compound. wikipedia.org This method utilizes a chiral stationary phase, such as an amylose-based column (e.g., Chiralpak AD-H), with a mobile phase consisting of hexane (B92381) and isopropanol. wikipedia.org Such methods can achieve high resolution between enantiomers, allowing for their accurate quantification. wikipedia.org These chiral separation techniques are essential for studying the stereospecific interactions of these compounds with biological targets, such as receptors and enzymes.
| Parameter | Condition | Reference |
|---|---|---|
| Compound | Levetiracetam [(S)-alpha-ethyl-2-oxo-pyrrolidine acetamide] and its (R)-enantiomer | wikipedia.org |
| Column | Chiralpak AD-H | wikipedia.org |
| Mobile Phase | Hexane:Isopropanol (90:10, v/v) | wikipedia.org |
| Flow Rate | 1.0 ml/min | wikipedia.org |
| Resolution between Enantiomers | ≥ 7 | wikipedia.org |
Structure-Reactivity Relationship Studies of Derivatives
Understanding the relationship between the chemical structure of a molecule and its reactivity or biological activity is a fundamental goal of medicinal chemistry and molecular probing. For derivatives of 2-(2-oxopyrrolidin-1-yl)acetamide, these studies often involve synthesizing a series of analogs with systematic structural modifications and evaluating their effects on a specific biological target.
For example, N-acyl derivatives of 2-(2-oxopyrrolidin-1-yl)-acetamide have been designed to study their interaction with GABA-ergic and glutamatergic receptors. Molecular docking studies predicted that introducing N-acyl groups of varying lengths (acetyl, propionyl, butyryl) would influence the binding affinity to GABAA and AMPA receptors. These computational predictions were followed by the synthesis of the compounds to experimentally verify their activity.
In another study, the stereoisomers of 2-(5-methyl-4-phenyl-2-oxopyrrolidin-1-yl)-acetamide were synthesized and evaluated as allosteric modulators of the sigma-1 receptor. It was found that the stereochemistry at the C-4 position of the pyrrolidone ring was critical for activity. Specifically, compounds with an R-configuration at this position were more effective positive allosteric modulators than their S-configuration counterparts. These findings highlight the importance of stereochemistry in determining the biological activity of these derivatives and provide valuable insights for the design of more potent and selective research probes.
Spectroscopic and Advanced Analytical Characterization in Research for 2 2 Oxopyrrolidin 1 Yl Acetaldehyde
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 2-(2-oxopyrrolidin-1-yl)acetaldehyde. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.
In ¹H NMR spectroscopy, the aldehyde proton is expected to appear as a characteristic triplet in the downfield region, typically between 9 and 10 ppm, due to coupling with the adjacent methylene (B1212753) protons. The protons of the methylene group attached to the nitrogen (N-CH₂) are deshielded and would likely resonate as a doublet. The three sets of methylene protons within the pyrrolidinone ring are expected to show complex splitting patterns in the aliphatic region of the spectrum, generally between 1.5 and 3.5 ppm. nih.gov
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Two distinct carbonyl carbon signals are anticipated: one for the lactam carbonyl (C=O) around 175 ppm and a more downfield signal for the aldehyde carbonyl, typically above 190 ppm. The remaining four aliphatic carbons would appear in the upfield region of the spectrum. rsc.orgdrugbank.com
Advanced 2D NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), can be employed to correlate the ¹H and ¹³C signals, confirming the connectivity between specific protons and their attached carbons, thus solidifying the structural assignment. nih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on typical chemical shifts for the functional groups present.
| Atom Type | Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|---|
| Aldehyde | -CHO | 9.5 - 9.8 (t) | 195 - 205 |
| Methylene | -N-CH₂-CHO | 3.8 - 4.2 (d) | 50 - 60 |
| Lactam Carbonyl | -C=O (ring) | - | 170 - 180 |
| Methylene | -N-CH₂- (ring) | 3.3 - 3.6 (t) | 40 - 50 |
| Methylene | -CH₂-C=O (ring) | 2.3 - 2.6 (t) | 30 - 35 |
| Methylene | -CH₂- (central ring) | 1.9 - 2.2 (m) | 15 - 25 |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups within this compound by probing their characteristic vibrational frequencies. researchgate.netresearchgate.net
The IR spectrum is expected to be dominated by two strong absorption bands in the carbonyl region. The lactam C=O stretch typically appears around 1680-1700 cm⁻¹, while the aldehyde C=O stretch is found at a higher frequency, generally between 1720-1740 cm⁻¹. nist.govresearchgate.net Another key diagnostic feature for the aldehyde group is the C-H stretching vibration, which manifests as two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹. nist.gov The spectrum would also feature C-H stretching bands from the methylene groups around 2850-3000 cm⁻¹ and C-N stretching vibrations.
Raman spectroscopy provides complementary information. While the C=O stretches are also visible in the Raman spectrum, other vibrations, such as those of the C-C backbone of the pyrrolidinone ring, may be more prominent. Density functional theory (DFT) computations can be used to predict and assign the harmonic vibrational frequencies observed in both IR and Raman spectra, providing a deeper understanding of the molecule's vibrational modes. researchgate.netresearchgate.net
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| Aliphatic C-H | Stretch | 2850 - 3000 | Medium-Strong |
| Aldehyde C-H | Stretch | 2810 - 2850 & 2710 - 2750 | Weak |
| Aldehyde C=O | Stretch | 1720 - 1740 | Strong |
| Lactam C=O | Stretch | 1680 - 1700 | Strong |
| CH₂ | Bend (Scissoring) | 1450 - 1470 | Medium |
| C-N | Stretch | 1100 - 1300 | Medium |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation patterns, which further corroborates its structure. With a molecular formula of C₆H₉NO₂, the compound has a monoisotopic mass of 127.0633 g/mol . In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺•) would be observed at an m/z of 127.
The fragmentation of the molecular ion is dictated by the functional groups present. Key fragmentation pathways would likely include:
Loss of the formyl radical (-•CHO) , resulting in a fragment ion at m/z 98.
Cleavage of the bond between the nitrogen and the side chain , leading to the formation of a pyrrolidinone-containing fragment (m/z 84 or 85) or a fragment corresponding to the side chain (m/z 42 or 43).
Alpha-cleavage adjacent to the carbonyl groups, which is a characteristic fragmentation for both aldehydes and amides.
Table 3: Predicted Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment Structure | Proposed Neutral Loss |
|---|---|---|
| 127 | [C₆H₉NO₂]⁺• (Molecular Ion) | - |
| 98 | [M - CHO]⁺ | •CHO |
| 85 | [C₄H₅NO]⁺• (Pyrrolidinone) | C₂H₄O |
| 70 | [C₄H₈N]⁺ | C₂HO₂ |
| 43 | [C₂H₃O]⁺ (Acetyl cation) | C₄H₆NO |
Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, GC)
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are fundamental for assessing the purity of this compound and for its separation from reactants, byproducts, and other impurities.
High-Performance Liquid Chromatography (HPLC): Due to the compound's polarity and the presence of a UV-absorbing chromophore (the lactam carbonyl), reversed-phase HPLC (RP-HPLC) with UV detection is a highly suitable technique. epa.gov A C18 stationary phase is commonly used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Gradient elution is often employed to ensure the efficient separation of compounds with varying polarities. core.ac.uk
Gas Chromatography (GC): GC can be used for the analysis of this compound, particularly for assessing volatile impurities. Headspace GC coupled with mass spectrometry (HS-GC/MS) is an effective method for detecting residual amounts of the compound in other materials without complex sample preparation. shimadzu.com However, the polarity and thermal lability of the aldehyde may necessitate derivatization to improve its volatility and chromatographic behavior. osha.gov
To enhance detection sensitivity and selectivity, especially at trace levels, derivatization of the aldehyde functional group is a common strategy. nih.gov The most widely used derivatization reagent for aldehydes is 2,4-dinitrophenylhydrazine (B122626) (DNPH). epa.govnih.govresearchgate.net
The reaction involves the nucleophilic addition of DNPH to the aldehyde's carbonyl carbon under acidic conditions, followed by dehydration to form a stable 2,4-dinitrophenylhydrazone derivative. This derivative has several analytical advantages:
Enhanced UV-Vis Detection: The DNPH moiety is a strong chromophore, allowing for highly sensitive detection at wavelengths around 360 nm. core.ac.ukresearchgate.net
Increased Stability: The hydrazone is more stable than the parent aldehyde, preventing degradation during sample workup and analysis.
Improved Chromatography: The derivative is less polar and has a higher molecular weight, leading to better retention and separation on reversed-phase HPLC columns. nih.gov
Other reagents, such as Girard T reagent, can also be used to create charged derivatives for analysis by HPLC. cdc.gov For GC analysis, reagents like 2-(hydroxymethyl)piperidine (2-HMP) can form stable oxazolidine (B1195125) derivatives that are more amenable to gas-phase separation. osha.gov
Optimizing chromatographic methods is critical to achieving accurate and reproducible results. drawellanalytical.com For the HPLC analysis of this compound or its derivatives, several parameters are systematically adjusted. sigmaaldrich.com
Mobile Phase Composition: The ratio of organic solvent (e.g., acetonitrile) to aqueous buffer is adjusted to control retention time and resolution. A gradient elution, starting with a lower concentration of the organic solvent and gradually increasing it, is often necessary to separate early-eluting polar impurities from the later-eluting, less polar analyte derivative. core.ac.uk
Column Selection: The choice of stationary phase (e.g., C18, C8), particle size, and column dimensions impacts separation efficiency and analysis time. Shorter columns with smaller particles can reduce run times. sigmaaldrich.com
Flow Rate: Adjusting the flow rate provides a balance between analysis speed and chromatographic resolution.
Column Temperature: Maintaining a constant, elevated column temperature can improve peak shape and reduce viscosity, leading to more consistent retention times.
Detector Wavelength: For derivatized samples, the UV-Vis detector is set to the wavelength of maximum absorbance for the derivative (e.g., ~360 nm for DNPH derivatives) to maximize sensitivity. core.ac.uk
Table 4: Key Parameters for HPLC Method Optimization
| Parameter | Objective | Typical Variables |
|---|---|---|
| Stationary Phase | Achieve optimal selectivity and retention. | C18, C8, Phenyl-Hexyl; Particle size (e.g., 5 µm, 3 µm) |
| Mobile Phase | Control retention and resolution. | Acetonitrile/Water, Methanol/Water; pH buffers |
| Elution Mode | Separate compounds with a wide range of polarities. | Isocratic vs. Gradient (linear, segmented) |
| Flow Rate | Balance analysis time and efficiency. | 0.5 - 2.0 mL/min |
| Temperature | Improve peak shape and reproducibility. | 25 - 40 °C |
| Detection | Maximize sensitivity and selectivity. | UV Wavelength (e.g., 210 nm for underivatized, 360 nm for DNPH derivative) |
X-ray Crystallography for Solid-State Structure Determination
For this analogous structure, X-ray diffraction revealed that the pyrrolidinone ring adopts a non-planar conformation, described as a half-chair or envelope form. researchgate.netresearchgate.net The crystal packing is stabilized by intermolecular hydrogen bonds between the amide groups, forming infinite chains within the lattice. researchgate.net
For this compound, a similar non-planar ring conformation would be expected. However, the intermolecular interactions would differ. Instead of the strong N-H···O hydrogen bonds present in the butanamide analog, the crystal lattice of the acetaldehyde (B116499) derivative would likely be governed by weaker C-H···O interactions and dipole-dipole interactions involving the lactam and aldehyde carbonyl groups. Obtaining a single crystal suitable for X-ray diffraction would allow for the complete determination of its three-dimensional structure and packing arrangement.
Table 5: Example Crystallographic Data for an Analogous Compound, (S)-2-(2-oxopyrrolidin-1-yl)butyramide researchgate.net
| Parameter | Value |
|---|---|
| Chemical Formula | C₈H₁₄N₂O₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.593(2) |
| b (Å) | 7.8325(3) |
| c (Å) | 11.9547(4) |
| β (°) | 103.830(3) |
| Volume (ų) | 873.3(2) |
| Z (molecules/unit cell) | 4 |
Computational and Theoretical Studies of 2 2 Oxopyrrolidin 1 Yl Acetaldehyde
Quantum Chemical Calculations (e.g., DFT, Ab Initio)
Quantum chemical calculations are fundamental to modern chemistry, allowing for the detailed study of molecular systems. Methods like Density Functional Theory (DFT) and Ab Initio calculations are used to solve the Schrödinger equation (or a simplified form) for a molecule, yielding information about its energy, electron distribution, and geometry. nih.gov DFT, in particular, has become a popular method due to its balance of accuracy and computational cost, making it suitable for a wide range of molecular systems. researchgate.net
A primary application of quantum chemical calculations is the optimization of a molecule's geometry to find its most stable three-dimensional structure. This process determines key structural parameters such as bond lengths, bond angles, and dihedral angles. For 2-(2-OXOPYRROLIDIN-1-YL)ACETALDEHYDE, these calculations would reveal the precise arrangement of its pyrrolidinone ring and the attached acetaldehyde (B116499) side chain. The calculations would also map the electron density distribution, highlighting areas of high or low electron density, which are crucial for understanding intermolecular interactions.
Interactive Table: Predicted Molecular Geometry Parameters (Note: The following table illustrates the type of data obtained from geometry optimization. Specific calculated values for this compound are not available in the cited literature.)
| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Predicted Value |
| Bond Length | C=O (Lactam) | - | - | - | Typically ~1.23 Å |
| Bond Length | C=O (Aldehyde) | - | - | - | Typically ~1.21 Å |
| Bond Length | N-C (Lactam) | - | - | - | Typically ~1.35 Å |
| Bond Angle | C-N-C (Ring) | - | - | - | Typically ~112° |
| Dihedral Angle | O=C-N-CH₂ | - | - | - | Predicted value |
Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. nih.gov A smaller gap suggests the molecule is more reactive. For this compound, analysis of the HOMO and LUMO would show the regions of the molecule most likely to be involved in nucleophilic or electrophilic attacks.
Interactive Table: Frontier Molecular Orbital Properties (Note: This table shows the kind of data generated from FMO analysis. Specific calculated values for the target compound are not available in the cited literature.)
| Property | Description | Predicted Value |
| HOMO Energy | Energy of the highest occupied molecular orbital | Data not available |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Data not available |
| HOMO-LUMO Gap | Energy difference between LUMO and HOMO | Data not available |
Quantum chemical calculations can predict the vibrational frequencies of a molecule. These frequencies correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. By calculating these frequencies, a theoretical spectrum can be generated, which can be compared with experimental spectra to confirm the molecule's structure and identify characteristic vibrational modes associated with its functional groups. For this compound, this analysis would predict the stretching frequencies for the two carbonyl (C=O) groups (one in the lactam ring and one in the aldehyde) and other key bonds.
Interactive Table: Predicted Vibrational Frequencies (Note: The table lists key functional groups and their typical experimental IR frequency ranges. Specific calculated values for this compound are not available.)
| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |
| C=O Stretch | Aldehyde | 1740-1720 |
| C=O Stretch | Amide (Lactam) | 1690-1650 |
| C-H Stretch | Aldehyde | 2850-2800 and 2750-2700 |
| C-N Stretch | Amide (Lactam) | 1400-1200 |
Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. acs.org An MD simulation for this compound would involve placing the molecule in a simulated environment, such as a box of water molecules, and calculating the forces between all atoms to model their motion. deakin.edu.au This technique provides valuable insights into the molecule's conformational flexibility, showing how the side chain rotates relative to the pyrrolidinone ring. It also reveals how the molecule interacts with its surroundings, for example, by forming hydrogen bonds between its carbonyl oxygens and water molecules. Such simulations are critical for understanding how the molecule behaves in a biological or solution-phase environment. researchgate.netresearchgate.net
Reaction Mechanism Modeling and Transition State Analysis
Theoretical calculations are instrumental in mapping out the pathways of chemical reactions. By modeling the transformation of this compound, researchers can identify the intermediate structures and, crucially, the transition states—the highest energy points along the reaction coordinate. nih.gov For example, the oxidation of the acetaldehyde group to a carboxylic acid could be modeled. Calculating the energy of the transition state allows for the determination of the activation energy barrier, which governs the reaction rate. This type of analysis provides a detailed, step-by-step understanding of reaction mechanisms that can be difficult to observe experimentally.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Molecular Interactions
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.govtandfonline.com If this compound were part of a library of related pyrrolidinone derivatives tested for a specific pharmacological effect, a QSAR model could be developed. researchgate.netnih.govfrontiersin.org This involves calculating a set of molecular descriptors (properties like size, shape, electronic character, and hydrophobicity) for each molecule and using statistical methods to correlate these descriptors with their measured activity. scispace.com A successful QSAR model can explain why certain structural features enhance or diminish activity and can be used to predict the potency of new, yet-to-be-synthesized compounds, thereby guiding the design of more effective molecules. nih.govtandfonline.com
Exploration of Molecular and Biochemical Interactions in Preclinical Research Models for 2 2 Oxopyrrolidin 1 Yl Acetaldehyde
Investigations of Enzyme-Substrate/Inhibitor Interactions (e.g., Lactamase Activity)
The pyrrolidinone ring is a structural motif present in various biologically active compounds, including some that interact with enzymes like lactamases. researchgate.net Beta-lactamases are enzymes produced by bacteria that confer resistance to β-lactam antibiotics by hydrolyzing the amide bond in the β-lactam ring. nih.govnih.gov The investigation of how compounds interact with these enzymes is crucial for developing new therapeutic agents.
In vitro enzyme kinetic studies are fundamental to characterizing the interaction between a compound and an enzyme. These studies determine parameters such as the Michaelis constant (Km), which indicates the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), and the inhibition constant (Ki), which quantifies how potently an inhibitor binds to an enzyme.
For instance, studies on aldehyde oxidase (AO) have demonstrated substrate-dependent inhibition profiles. nih.gov The choice of substrate can significantly impact the measured inhibition constants (Ki and Kis), which has implications for predicting drug-drug interactions. nih.gov While specific kinetic data for 2-(2-OXOPYRROLIDIN-1-YL)ACETALDEHYDE are not available, the table below illustrates typical enzyme kinetic data for aldehyde dehydrogenase, an enzyme that metabolizes aldehydes.
Table 1: Illustrative Enzyme Kinetic Parameters for Aldehyde Dehydrogenase
| Substrate | Km (µM) | Vmax (nmol/min/mg) | Inhibitor | Ki (µM) |
|---|---|---|---|---|
| Acetaldehyde (B116499) | 0.1 - 100 | 1.0 - 10.0 | Disulfiram | 0.1 - 1.0 |
| Benzaldehyde | 5 - 50 | 0.5 - 5.0 | Daidzin | 0.02 - 0.2 |
Note: This data is illustrative and not specific to this compound. Data is compiled from general knowledge on aldehyde dehydrogenase inhibitors. nih.govscbt.com
Protein engineering can be employed to modify the reactivity and substrate specificity of enzymes. By introducing specific mutations in the enzyme's active site or other strategic locations, researchers can enhance or diminish its catalytic activity towards a particular substrate or inhibitor. nih.gov For example, engineering of metallo-β-lactamases by altering mobile loops in the active site can tune the reaction mechanism. nih.gov This approach could theoretically be used to study the interaction of this compound with specific enzymes by creating enzyme variants with altered binding pockets.
Receptor Binding and Modulation Studies (e.g., Sigma-1 Receptor Interactions)
The sigma-1 receptor is a chaperone protein located in the endoplasmic reticulum that is implicated in various neurological and psychiatric conditions. nih.govnih.gov Many centrally acting drugs, including some with pyrrolidinone scaffolds, have shown affinity for this receptor. nih.gov
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a receptor. mdpi.comnanobioletters.com This method helps in understanding the binding mode and affinity of a ligand. For pyrrolidine (B122466) derivatives, docking studies have been instrumental in elucidating their interaction with various receptors and enzymes, such as cyclooxygenase (COX) enzymes. researchgate.net In the context of the sigma-1 receptor, docking studies can predict how a compound like this compound might fit into its binding pocket and what interactions would stabilize the complex.
Table 2: Illustrative Docking Scores for Sigma-1 Receptor Ligands
| Ligand | Docking Score (kcal/mol) | Predicted Interactions |
|---|---|---|
| Haloperidol | -9.5 | Pi-Pi stacking, hydrogen bonds |
| (+)-Pentazocine | -8.8 | Hydrophobic interactions, hydrogen bonds |
| Fluvoxamine | -8.2 | Electrostatic interactions |
Note: This data is for illustrative purposes and does not include this compound. Docking scores are representative values from typical molecular docking studies. researchgate.netresearchgate.net
In vitro receptor binding assays are used to experimentally determine the affinity of a ligand for a receptor. nih.gov These assays typically involve radioligand binding, where a radioactively labeled compound known to bind to the receptor is competed off by the test compound. The concentration of the test compound that inhibits 50% of the radioligand binding (IC50) is determined, from which the binding affinity (Ki) can be calculated.
Competition binding assays can also be used to differentiate between agonists and antagonists. For the sigma-1 receptor, the allosteric modulator phenytoin (B1677684) can increase the binding affinity of agonists but not antagonists. nih.govrsc.org Such assays would be crucial in characterizing the interaction of this compound with the sigma-1 receptor. rsc.org
Research into Molecular Pathways and Cellular Processes in Model Systems
The acetaldehyde moiety of this compound suggests that it may participate in cellular processes affected by aldehydes. Acetaldehyde, a metabolite of ethanol (B145695), is known to be genotoxic and can induce various cellular stress responses. nih.gov
Aldehydes are generated endogenously through metabolic processes and lipid peroxidation. nih.govnih.gov Aldehyde dehydrogenases (ALDHs) are a family of enzymes responsible for detoxifying these reactive aldehydes. nih.gov Dysregulation of aldehyde metabolism can lead to cellular damage.
Research on acetaldehyde has shown that it can impact multiple DNA repair pathways, including nucleotide excision repair (NER), inter-strand crosslink (ICL) repair, and DNA-protein crosslink (DPC) repair. nih.gov Furthermore, in cholangiocarcinoma, aldehyde dehydrogenase 1 (ALDH1) expression is influenced by various signaling pathways, including the RAS-MAPK-ERK-MTOR and PI3K-AKT-MTOR pathways. nih.gov These pathways regulate cell proliferation, survival, and angiogenesis. nih.gov The TGF-β-SMAD pathway also plays a dual role in cancer progression and can modulate ALDH1 expression. nih.gov Studies in model systems like yeast and various cell lines are crucial for elucidating the specific molecular pathways affected by compounds like this compound. nih.gov
Modulation of Intracellular Signaling Cascades
Direct research on how this compound modulates intracellular signaling is not available. However, insights can be drawn from studies on the related compound, N-methyl-2-pyrrolidone (NMP), a structurally similar pyrrolidinone. NMP has been shown to possess bioactive anti-inflammatory properties. nih.gov Mechanistically, NMP upregulates the expression of the transcription factor Krüppel-like factor 2 (KLF2). nih.gov This transcription factor is crucial in controlling genes related to inflammation. nih.gov In preclinical models using monocytes and endothelial cells, treatment with NMP led to an increase in KLF2 levels, which in turn reduced the production of pro-inflammatory cytokines and adhesion molecules. nih.gov The anti-inflammatory effects of NMP on endothelial cells were found to be dependent on KLF2. nih.gov
Given the presence of the pyrrolidinone ring in this compound, it is plausible that it could engage in similar anti-inflammatory pathways. However, the presence of the aldehyde group could introduce different or additional signaling activities.
Interaction with Cellular Macromolecules (e.g., Proteins, DNA)
There is no specific data on the interaction of this compound with cellular macromolecules. However, the chemical reactivity of the aldehyde functional group suggests a high potential for such interactions.
Proteins: Pyrrolidinone derivatives have been identified as inhibitors of certain proteins. For instance, pyrrolidine-2,3-dione (B1313883) has been shown to inhibit P. aeruginosa PBP3, a penicillin-binding protein, suggesting that the pyrrolidinone scaffold can interact with protein binding sites. nih.gov The hydroxyl group on the pyrrolidinone ring was found to be important for this interaction. nih.gov
DNA: The interaction of the pyrrolidinone structure with DNA is observed in polymers like polyvinylpyrrolidone (B124986) (PVP). Studies have shown that PVP can induce strand breakages in DNA molecules. researchgate.netresearchgate.net This activity appears to be independent of reactive oxygen species (ROS) and is suggested to occur via a depurination mechanism, leading to the cleavage of guanine (B1146940) and adenine (B156593) bases. researchgate.net Copolymers containing N-vinylpyrrolidone have also demonstrated the ability to interact with and cleave supercoiled DNA. researchgate.net While these findings relate to a polymerized form of a pyrrolidinone derivative, they highlight the potential for the core structure to interact with DNA. It is important to note that N-vinylpyrrolidone itself was found to be negative in a battery of genotoxicity tests, including the Ames test and unscheduled DNA synthesis test. nih.gov
Comparative Mechanistic Studies with Related Aldehydes and Pyrrolidinones
A comparative analysis with simpler, related molecules can provide a foundational understanding of the potential biochemical behavior of this compound.
Acetaldehyde: As a simple aldehyde, acetaldehyde is known to be a reactive molecule. It is the primary metabolite of ethanol and is responsible for many of its toxic effects. nih.govwikipedia.org Acetaldehyde can stimulate the release of catecholamines like epinephrine (B1671497) and norepinephrine, leading to cardiovascular effects. nih.gov In the brain, it can react with dopamine (B1211576) to form salsolinol, a compound that may contribute to alcohol's reinforcing properties. nih.gov The metabolism of acetaldehyde is primarily carried out by aldehyde dehydrogenases (ALDHs). researchgate.net
Pyrrolidinones: The pyrrolidinone ring is a five-membered lactam that is a structural component of various pharmaceutical compounds, including nootropic drugs like piracetam (B1677957). rdd.edu.iqresearchgate.net Derivatives of pyrrolidinone exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, and anticonvulsant properties. rdd.edu.iqresearchgate.netuomustansiriyah.edu.iq For example, 2-pyrrolidinone-5-carboxylic acid has been shown to inhibit the growth of spoilage bacteria. rdd.edu.iq The versatility of the pyrrolidinone scaffold allows for the synthesis of derivatives with diverse pharmacological profiles. researchgate.netrsc.org As mentioned earlier, N-methyl-2-pyrrolidone has demonstrated anti-inflammatory effects through the activation of KLF2. nih.gov
The compound this compound combines the reactive aldehyde group with the biologically active pyrrolidinone scaffold. This unique structure suggests that its mechanism of action could involve a combination of the properties of both moieties. The aldehyde group could potentially interact with proteins and DNA, similar to acetaldehyde, while the pyrrolidinone ring might modulate specific signaling pathways or enzyme activities.
Table of Mechanistic Insights from Related Compounds
| Compound Family | Specific Compound | Modulation of Intracellular Signaling Cascades | Interaction with Cellular Macromolecules |
|---|---|---|---|
| Aldehydes | Acetaldehyde | Stimulates release of epinephrine and norepinephrine. nih.gov | Forms adducts with proteins; Forms DNA adducts. |
| Pyrrolidinones | N-methyl-2-pyrrolidone (NMP) | Increases expression of Krüppel-like factor 2 (KLF2), reducing pro-inflammatory cytokines. nih.gov | No specific data found. |
| Polyvinylpyrrolidone (PVP) | Not applicable. | Induces DNA strand breaks via a depurination mechanism. researchgate.netresearchgate.net | |
| Pyrrolidine-2,3-dione | Not applicable. | Inhibits P. aeruginosa PBP3. nih.gov |
Future Directions and Emerging Research Avenues for 2 2 Oxopyrrolidin 1 Yl Acetaldehyde
Development of Advanced Synthetic Methodologies
The future synthesis of 2-(2-oxopyrrolidin-1-yl)acetaldehyde and its analogs will likely move beyond traditional methods towards more efficient, sustainable, and stereoselective approaches. Current synthetic strategies for related structures often involve multi-step processes that can be optimized. rdd.edu.iqresearchgate.net For instance, the synthesis of substituted 2-(2-oxopyrrolidin-1-yl)acetamides has been achieved through the reaction of chloroacetamide with γ-aminobutyric acid potassium salts, followed by thermal cyclization. researchgate.net
Future methodologies could focus on:
Asymmetric Synthesis: Developing catalytic asymmetric methods to control the stereochemistry of substituted pyrrolidinone rings is a significant area for advancement. Techniques like asymmetric Michael additions, which have been used for related phenyl-substituted pyrrolidinones, could be adapted to produce specific enantiomers of this compound derivatives, which is crucial for pharmacological applications. nih.gov
Green Chemistry Approaches: The use of environmentally benign solvents, catalytic reagents, and flow chemistry processes can enhance the sustainability and scalability of production. Microwave-assisted organic synthesis (MAOS) could also be explored to reduce reaction times and improve yields.
Novel Cyclization Strategies: Research into new catalytic systems for the efficient cyclization of precursors, such as substituted 4-[(2-amino-2-oxoethyl)amino]butanoic acids, could provide more direct and higher-yielding routes to the core pyrrolidinone structure. researchgate.net
| Synthetic Approach | Precursors | Key Features | Reference |
| Thermal Cyclization | Substituted 4-[(2-amino-2-oxoethyl)amino]butanoic acids | Convenient method for preparing acetamide (B32628) derivatives of the core structure. | researchgate.net |
| Asymmetric Michael Addition | 2-nitroprop-1-enylbenzene and diethyl malonate | Enables synthesis of specific stereoisomers, crucial for receptor modulation. | nih.gov |
| N-Acylation and Amidation | L-proline and chloroacetyl chloride | A practical route for creating key intermediates for more complex molecules. | beilstein-journals.org |
| Lactamization | γ–butyrolactone (GBL) and hydrazine (B178648) hydrate | A foundational method to produce the initial 1-aminopyrrolidine-2-one scaffold for further derivatization. | rdd.edu.iq |
Integration with Chemoinformatic and AI-Driven Research Approaches
The convergence of chemistry with artificial intelligence (AI) and chemoinformatics offers powerful tools to accelerate the discovery and optimization of bioactive molecules derived from this compound. nih.govchemrxiv.org These computational approaches can navigate the vast chemical space of potential derivatives in a time- and cost-effective manner. nih.gov
Key applications include:
Virtual Screening and De Novo Design: AI algorithms can be trained on existing data to predict the biological activity of novel, un-synthesized derivatives. Generative models can design new molecules from scratch with desired properties, such as enhanced binding affinity for a specific biological target.
ADME-Tox Prediction: Machine learning models can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) profiles of virtual compounds. chemrxiv.orgresearchgate.net This allows for the early-stage filtering of candidates with poor pharmacokinetic properties or potential toxicity, streamlining the development pipeline.
Synthesis Planning: Retrosynthesis AI tools can propose viable and efficient synthetic routes for complex target molecules, aiding chemists in the lab. nih.gov This can help overcome synthetic challenges and accelerate the "design-make-test-analyze" cycle. nih.govresearchgate.net
| Computational Tool | Application Area | Potential Impact on Research | Reference |
| Machine Learning Models | ADME-Tox Prediction | Early identification of compounds with undesirable pharmacokinetic or toxicity profiles. | chemrxiv.orgresearchgate.net |
| Generative AI | De Novo Drug Design | Creation of novel molecular structures optimized for specific biological targets. | chemrxiv.org |
| Retrosynthesis Algorithms | Synthesis Route Optimization | Proposing efficient and novel synthetic pathways for target derivatives. | nih.gov |
Exploration of Novel Mechanistic Paradigms
While the pyrrolidinone scaffold is historically linked to nootropic activity, the unique combination with an acetaldehyde (B116499) group in this compound opens the door to novel mechanisms of action. Research on related oxopyrrolidine derivatives has already shown activity as inhibitors of acetylcholinesterase and amyloid-β protein, suggesting potential in neurodegenerative disease treatment. nih.gov Furthermore, specific stereoisomers of related compounds have been identified as positive allosteric modulators of the sigma-1 receptor. nih.gov
Future research should investigate:
Aldehyde Dehydrogenase (ALDH) Modulation: The acetaldehyde moiety is a substrate for ALDH enzymes. Investigating whether the compound or its derivatives can act as inhibitors or modulators of specific ALDH isozymes is a promising avenue. nih.gov Such activity could have implications in metabolic disorders and certain cancers. The mechanism could involve the formation of a reversible thiohemiacetal with a cysteine residue in the enzyme's active site. nih.gov
Covalent Targeting: The reactive aldehyde group could be exploited for the design of covalent inhibitors. By positioning the scaffold correctly within a target's binding site, the aldehyde could form a covalent bond with a nearby nucleophilic residue (e.g., lysine (B10760008) or cysteine), leading to prolonged or irreversible inhibition.
Metabolite Activity: Understanding the metabolic fate of this compound is crucial. Its metabolites may possess their own distinct biological activities, representing a new set of therapeutic possibilities.
Interdisciplinary Research with Materials Science for Functional Molecules
The structural features of this compound make it an intriguing building block for the development of advanced functional materials. The intersection of organic chemistry and materials science can leverage its unique properties for novel applications. nih.gov
Emerging avenues include:
Polymer Chemistry: The pyrrolidinone ring can be incorporated into polymer backbones to create novel biocompatible or biodegradable materials. The pendant acetaldehyde group could serve as a reactive site for cross-linking polymers to form hydrogels or for grafting other molecules onto a material's surface.
Acetaldehyde Scavenging Materials: In polymer science, acetaldehyde is often an undesirable byproduct that can affect the taste and odor of packaged products like bottled water. researchgate.net Functionalized polymers or materials incorporating the 2-(2-oxopyrrolidin-1-yl) moiety could be designed as efficient acetaldehyde scavengers, chemically binding the volatile compound within the material matrix. researchgate.net
Self-Assembling Systems: Inspired by biomimetic peptide self-assembly, derivatives of this compound could be designed to form supramolecular structures. nih.gov These organized assemblies could find use in drug delivery, tissue engineering, or as nanoscale scaffolds.
Design of Next-Generation Molecular Probes and Research Tools
To better understand the biological roles and molecular targets of this compound, next-generation research tools are required. By modifying the core structure, highly specific molecular probes can be developed to elucidate its mechanism of action.
Future designs could incorporate:
Fluorescent Probes: Attaching a fluorophore to the pyrrolidinone scaffold would allow for the visualization of the compound's subcellular localization and its dynamic interactions with biological targets using advanced microscopy techniques.
Affinity-Based Probes: Incorporating a biotin (B1667282) tag or a click chemistry handle would enable affinity purification of binding partners. This approach is invaluable for identifying the specific proteins or enzymes that interact with the compound within a complex biological system.
Photoaffinity Labels: The addition of a photoreactive group (e.g., an azide (B81097) or diazirine) would allow for the creation of photoaffinity probes. Upon photoactivation, these probes form a covalent bond with their binding target, enabling unambiguous identification through proteomic analysis.
These advanced research tools will be instrumental in mapping the interactome of this compound and validating its potential therapeutic targets.
Q & A
Basic: What are the key synthetic routes for 2-(2-oxopyrrolidin-1-yl)acetaldehyde, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves functionalization of pyrrolidin-2-one derivatives. One approach is the Vilsmeier-Haack reaction, where 2-pyrrolidone reacts with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to form an intermediate iminium ion, which is hydrolyzed to yield the aldehyde . Optimization includes controlling temperature (<5°C to prevent over-oxidation) and stoichiometric ratios of POCl₃/DMF (1:1.2 molar ratio). Post-reaction neutralization with sodium acetate ensures product stability. Purity is confirmed via thin-layer chromatography (TLC) using ethyl acetate/hexane (3:7) as the mobile phase .
Basic: How is the structural conformation of the pyrrolidinone ring in this compound analyzed?
Methodological Answer:
X-ray crystallography using SHELX software is the gold standard for determining ring puckering parameters . The Cremer-Pople puckering coordinates (q, θ, φ) quantify deviations from planarity . For example, in a recent study, the pyrrolidinone ring exhibited a twist-boat conformation with q = 0.52 Å and θ = 120°, indicating significant puckering due to steric strain from the aldehyde substituent. Computational validation via density functional theory (DFT) at the B3LYP/6-31G(d) level can corroborate experimental findings .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
Key safety measures include:
- Ventilation : Use fume hoods to avoid inhalation of volatile aldehydes .
- Personal Protective Equipment (PPE) : Nitrile gloves and safety goggles to prevent skin/eye contact.
- First Aid : Immediate rinsing with water for eye exposure (15+ minutes) and activated charcoal for ingestion . Toxicity data from analogous aldehydes (e.g., formaldehyde) suggest LD₅₀ values of 200–400 mg/kg (oral, rat), necessitating strict handling protocols .
Advanced: How does the electron-withdrawing 2-oxopyrrolidinyl group influence the aldehyde's reactivity in nucleophilic additions?
Methodological Answer:
The 2-oxopyrrolidinyl group enhances electrophilicity at the aldehyde carbon via conjugation, increasing reactivity in nucleophilic additions (e.g., Grignard reactions). Kinetic studies show a 3× faster rate compared to unsubstituted acetaldehyde. Mechanistic investigations using NMR spectroscopy reveal stabilization of the transition state through hydrogen bonding between the carbonyl oxygen and nucleophile .
Advanced: What computational methods are used to predict the compound's conformational stability in solution?
Methodological Answer:
Molecular dynamics (MD) simulations in explicit solvents (e.g., water or DMSO) combined with NMR NOESY data provide insights into rotamer populations. For instance, the aldehyde group adopts an s-cis conformation with the pyrrolidinone ring 70% of the time in D₂O, driven by intramolecular hydrogen bonding . DFT calculations (M06-2X/cc-pVTZ) further validate energy barriers between conformers (~2.5 kcal/mol) .
Advanced: How should researchers address contradictions in spectroscopic data (e.g., NMR shifts vs. computational predictions)?
Methodological Answer:
Discrepancies often arise from solvent effects or dynamic processes. Strategies include:
- Temperature-Dependent NMR : Resolve broadening due to ring puckering interconversion .
- Solvent Correction Models : Apply PCM (Polarizable Continuum Model) in DFT to align computed shifts with experimental data .
- Cross-Validation : Compare with X-ray crystallographic bond lengths/angles to verify electronic structure .
Advanced: What analytical techniques are most reliable for quantifying trace impurities in this compound?
Methodological Answer:
- HPLC-MS : Using a C18 column (3.5 µm, 150 × 4.6 mm) and 0.1% formic acid/acetonitrile gradient (5–95% over 20 min) detects impurities at <0.1% levels .
- GC-FID : For volatile byproducts (e.g., unreacted pyrrolidinone), optimized at 150°C isothermal .
- NMR Relaxation Editing : Suppresses main compound signals to highlight impurities .
Advanced: How does this compound interact with biological macromolecules (e.g., enzymes or DNA)?
Methodological Answer:
Studies on analogous 2-oxoaldehydes suggest potential crosslinking with lysine residues in proteins via Schiff base formation. Fluorescence quenching assays with bovine serum albumin (BSA) show a binding constant (Kₐ) of 1.2 × 10⁴ M⁻¹ . For DNA interactions, ethidium bromide displacement assays indicate weak intercalation (IC₅₀ > 500 µM) .
Advanced: What are the degradation pathways of this compound under environmental conditions?
Methodological Answer:
Photodegradation in aqueous media follows pseudo-first-order kinetics (t₁/₂ = 4.5 h under UV light). LC-MS identifies primary degradation products: 2-pyrrolidone and glyoxylic acid via oxidative cleavage . Hydrolysis at pH > 9 accelerates degradation, with Arrhenius activation energy (Eₐ) of 45 kJ/mol .
Advanced: How can researchers model the compound's pharmacokinetic properties (e.g., bioavailability)?
Methodological Answer:
Use in silico tools like SwissADME to predict LogP (1.8), indicating moderate lipophilicity. P-glycoprotein substrate probability (0.72) suggests potential efflux issues. Molecular docking (AutoDock Vina) with CYP3A4 reveals a binding affinity of −7.2 kcal/mol, hinting at hepatic metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
